1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic small molecule featuring a benzhydryl (diphenylmethyl) group linked via a urea bridge to a piperidine ring bearing a 2-pyridyl substituent. This compound has been disclosed as a member of a structural class of piperidinyl-urea derivatives investigated for their ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, a family of lipid kinases implicated in cellular proliferation and survival pathways relevant to oncology and other therapeutic areas.

Molecular Formula C25H28N4O
Molecular Weight 400.5
CAS No. 1235626-18-2
Cat. No. B3224663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
CAS1235626-18-2
Molecular FormulaC25H28N4O
Molecular Weight400.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C25H28N4O/c30-25(27-19-20-14-17-29(18-15-20)23-13-7-8-16-26-23)28-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16,20,24H,14-15,17-19H2,(H2,27,28,30)
InChIKeyPASXLKWSJCMGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235626-18-2): Procurement-Relevant Structural and Pharmacological Context


1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic small molecule featuring a benzhydryl (diphenylmethyl) group linked via a urea bridge to a piperidine ring bearing a 2-pyridyl substituent. This compound has been disclosed as a member of a structural class of piperidinyl-urea derivatives investigated for their ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, a family of lipid kinases implicated in cellular proliferation and survival pathways relevant to oncology and other therapeutic areas . The specific CAS registry number 1235626-18-2 identifies this precise substitution pattern within the broader piperidinyl-urea chemotype.

Why Close Analogs of 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Cannot Be Interchanged Without Quantitative Verification


The piperidine ring nitrogen's substitution is a critical determinant of both potency and isoform selectivity within this structural class. Compounds with different heteroaryl groups at this position—such as pyrazin-2-yl, thiazol-2-yl, or pyridin-4-yl—are known to exhibit marked shifts in kinase inhibition profiles . The 2-pyridyl moiety in particular can engage in specific hydrogen bonding and π-stacking interactions with the kinase hinge region that are distinct from its 4-pyridyl or other heteroaryl isomers, potentially altering the selectivity window across PI3K isoforms. Consequently, generic substitution with a structurally similar but not identical analog carries a high risk of introducing unanticipated changes in biological activity that cannot be predicted without head-to-head experimental comparison. The following quantitative evidence—drawn exclusively from permissible sources—assesses the limited publicly available data that can inform a procurement decision.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Against Its Closest Structural Analogs


Structural Divergence: 2-Pyridyl versus 4-Pyridyl Substitution Defines a Distinct Chemotype with Absence of Public Bioactivity Data

The compound 1-benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (target) carries a pyridin-2-yl substituent on the piperidine nitrogen, in contrast to the closely related analog 1-benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea which bears the pyridine at the 4-position. This positional isomerism is known to produce divergent binding modes in kinase active sites . Critically, a comprehensive search of authorized primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) found no publicly disclosed quantitative bioactivity data (e.g., Ki, IC50) for either the target compound or its 4-pyridyl isomer that meets the evidentiary standards of this guide. The absence of such data is, in itself, a key procurement consideration: researchers seeking to acquire this compound must plan for de novo characterization, whereas purchasing a well-characterized analog from the same patent family (e.g., compounds with disclosed PI3K isoform Ki values) may reduce downstream validation burden .

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Patent Landscape Assessment: Compound-Specific Enumeration within the PI3K Inhibitor Patent Family

The generic Markush structure disclosed in US Patent 8,772,480 encompasses a vast chemical space of piperidinyl-urea derivatives, including the target compound . However, the patent's exemplified compounds with reported biological data correspond to different substitution patterns. For instance, Compound 25 (CHEMBL2165269), which carries a distinct core scaffold, demonstrates Ki values of 23 nM (PI3Kβ), 37 nM (PI3Kδ), 29 nM (PI3Kγ), and 107 nM (PI3Kα) in AlphaScreen assays . The target compound's benzhydryl-urea architecture is structurally distinct from the exemplified compounds with disclosed data, indicating that any extrapolation of potency or selectivity from these data would be unsound. This structural and data gap constitutes a verifiable differentiation point: the target compound's pharmacological profile remains uncharacterized in the public domain, whereas certain analogs within the same patent family have published quantitative profiles.

Intellectual Property Chemical Patent Analysis Drug Discovery

Molecular Weight and Formula Comparison Across the Piperidinyl-Urea Analog Set

The target compound has a molecular formula of C25H28N4O and a molecular weight of 400.52 g/mol (calculated from its structure) . In comparison, the analog 1-benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has a formula of C24H27N5O and a molecular weight of 401.51 g/mol, while 1-benzhydryl-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea has C25H26N6O and 426.52 g/mol . These modest differences in molecular weight and heteroatom count can influence physicochemical properties such as lipophilicity (cLogP), polar surface area, and solubility, which in turn affect membrane permeability and pharmacokinetic behavior. Without experimentally measured values for these parameters, the structural differences nonetheless establish that these analogs are not interchangeable without quantitative profiling.

Physicochemical Properties Chemical Library Design Medicinal Chemistry

Application Scenarios for 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Grounded in the Established Evidence


Exploratory PI3K Inhibitor Probe Synthesis Where Structural Novelty and Patent Landscape Are Prioritized Over Pre-Existing Pharmacological Data

In drug discovery programs seeking to establish intellectual property position around novel PI3K inhibitor chemotypes, procuring this compound can serve as a starting point for structure-activity relationship exploration. The absence of public bioactivity data, as documented in Section 3, implies that the researcher must budget for and execute primary screening assays to characterize the compound's potency and selectivity profile de novo. This scenario is most appropriate when the research goal is to map the activity landscape of under-explored piperidinyl-urea substitution patterns, using the benzhydryl and 2-pyridyl groups as distinct recognition elements not found in the patent's exemplified compounds .

Building Block for Diversified Library Synthesis in Medicinal Chemistry

The compound's three functional moieties (benzhydryl, urea, and 2-pyridyl-piperidine) provide multiple vectors for chemical diversification. Procurement is justified for synthetic chemistry groups constructing focused libraries of piperidinyl-ureas to explore kinase or other target space, where the specific 2-pyridyl geometry is required as a synthetic handle or pharmacophore element distinct from the 4-pyridyl or pyrazinyl alternatives. The molecular weight comparison in Section 3 further supports its use as a core scaffold whose physicochemical properties can be tuned through subsequent derivatization .

Reference Standard for Analytical Method Development in PI3K Inhibitor Research

Given the compound's structural relationship to characterized PI3K inhibitors in US8772480, it can be procured as a reference standard for developing and validating analytical methods (e.g., LC-MS purity assays, stability-indicating methods) that will subsequently be applied to the broader compound series. The known differences in molecular weight and formula between this compound and its analogs (Section 3) make it suitable as a system suitability test compound to ensure chromatographic resolution of closely related impurities.

Quote Request

Request a Quote for 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.